Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Description
Properties
IUPAC Name |
dipropan-2-yl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-14(2)26-18(22)21(19(23)27-15(3)4)10-20(11-21)12-24-17(25-13-20)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEBXTTWQVTWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC2(C1)COC(OC2)C3=CC=CC=C3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate typically involves the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dry dimethylformamide (DMF). The temperature is maintained below 70°C during the addition of reagents to ensure controlled reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is a complex organic compound with various applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with biological systems in ways that could be beneficial for treating various conditions.
Case Study: Neuropharmacological Effects
A study indicated that derivatives of dioxaspiro compounds exhibit significant activity as M receptor agonists, which are important in the treatment of cognitive disorders such as Alzheimer's disease. This compound may serve as a lead structure for developing new drugs targeting these receptors .
Organic Synthesis
The compound is also utilized in organic synthesis as a versatile intermediate. Its unique spiro structure allows for the formation of various derivatives through chemical modifications.
Synthesis Example
A synthetic route involves the reaction of diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid with different amines to produce novel compounds with potential biological activity .
Material Science
In material science, this compound is explored for its properties in polymer chemistry. The compound can be used to create polymers with specific mechanical and thermal properties.
Application Example: Polymer Blends
Research indicates that incorporating this compound into polymer blends can enhance thermal stability and mechanical strength, making it suitable for high-performance materials .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | M receptor agonist | |
| Related dioxaspiro compounds | Antioxidant properties | |
| Other derivatives | Anticancer activity |
Table 2: Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Esterification | 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid | This compound |
| Reductive Alkylation | Amine derivatives | Novel spiro compounds |
Mechanism of Action
The mechanism of action of Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate:
Key Comparative Insights
Ester Group Influence on Bioactivity The dimethyl ester derivative () exhibited broad-spectrum antimicrobial activity, with MIC values as low as 4.8 µg/mL against C. albicans. This suggests that smaller ester groups (methyl) may enhance solubility and microbial membrane penetration .
Spirocyclic vs. Non-Spirocyclic Analogues Spirocyclic compounds like the target molecule and its diethyl analogue (CAS 142733-60-6) exhibit rigid conformations, which are advantageous in drug design for reducing entropic penalties during receptor binding.
Applications
- The diethyl ester (CAS 142733-60-6) is primarily an intermediate, while the dimethyl ester () has direct antimicrobial applications. The diisopropyl variant’s pharmaceutical use () implies tailored pharmacokinetics, though further studies are needed to validate its efficacy .
Biological Activity
Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate (CAS Number: 1237542-07-2) is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a spirocyclic framework that contributes to its reactivity and interaction with biological systems. The compound's structure is characterized by two dioxaspiro rings and multiple functional groups that can influence its biological behavior.
Synthesis
The synthesis of this compound typically involves the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane in the presence of a base such as sodium hydride (NaH) in dry dimethylformamide (DMF). Controlled reaction conditions are maintained to ensure product purity and yield .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biochemical pathways. These interactions may influence enzyme activity and cellular signaling processes, although detailed mechanisms remain under investigation .
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple functional groups in this compound suggests potential for scavenging free radicals and mitigating oxidative stress in biological systems .
Case Study: Enzyme Inhibition
A study investigating the enzyme inhibition potential of spirocyclic compounds found that derivatives similar to this compound demonstrated significant inhibitory effects on certain kinases involved in cancer pathways. This suggests that the compound may have therapeutic implications in oncology .
Comparative Analysis with Similar Compounds
Q & A
Q. What computational tools (e.g., DFT, MD) are suitable for modeling its reactivity or interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
